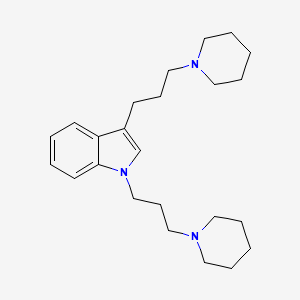
1,3-bis(3-(piperidin-1-yl)propyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-bis(3-(piperidin-1-yl)propyl)-1H-indole is a synthetic compound known for its high affinity and selectivity towards histamine H3 receptors. This compound is a partial agonist with significant intrinsic activity, making it a valuable tool in pharmacological research .
Vorbereitungsmethoden
The synthesis of 1,3-bis(3-(piperidin-1-yl)propyl)-1H-indole involves multiple steps, typically starting with the preparation of the indole core followed by the introduction of the piperidinyl groups. The reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the coupling reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact .
Analyse Chemischer Reaktionen
1,3-bis(3-(piperidin-1-yl)propyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Wissenschaftliche Forschungsanwendungen
1,3-bis(3-(piperidin-1-yl)propyl)-1H-indole has several scientific research applications:
Chemistry: It is used as a chemical probe to study the histamine H3 receptor, providing insights into receptor-ligand interactions.
Biology: The compound is employed in biological assays to investigate the physiological and pathological roles of histamine receptors.
Medicine: It has potential therapeutic applications in treating disorders related to histamine dysregulation, such as allergies and gastric acid secretion.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control laboratories
Wirkmechanismus
1,3-bis(3-(piperidin-1-yl)propyl)-1H-indole exerts its effects by binding to the histamine H3 receptor, a G-protein coupled receptor. Upon binding, it acts as a partial agonist, modulating the receptor’s activity. This interaction influences various downstream signaling pathways, including the inhibition of adenylate cyclase and the modulation of neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,3-bis(3-(piperidin-1-yl)propyl)-1H-indole include:
1,3-bis(piperidin-1-yl)propane-1,3-dione: This compound shares structural similarities but differs in its functional groups and biological activity.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are also used in pharmacological research but target different receptors and pathways.
This compound stands out due to its high selectivity and affinity for the histamine H3 receptor, making it a unique and valuable tool in scientific research.
Eigenschaften
Molekularformel |
C24H37N3 |
|---|---|
Molekulargewicht |
367.6 g/mol |
IUPAC-Name |
1,3-bis(3-piperidin-1-ylpropyl)indole |
InChI |
InChI=1S/C24H37N3/c1-5-14-25(15-6-1)18-9-11-22-21-27(24-13-4-3-12-23(22)24)20-10-19-26-16-7-2-8-17-26/h3-4,12-13,21H,1-2,5-11,14-20H2 |
InChI-Schlüssel |
IBQVORHYZNWEOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCCC2=CN(C3=CC=CC=C32)CCCN4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12,14-Dioxa-1-azoniatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,9,11(15),16-heptaene](/img/structure/B14754006.png)
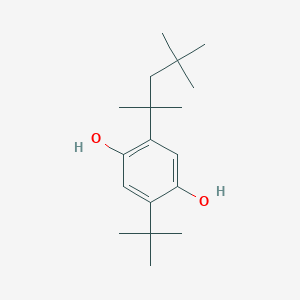
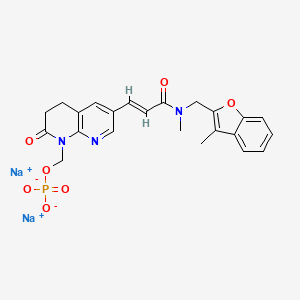
![2-Phenyl-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazole](/img/structure/B14754020.png)
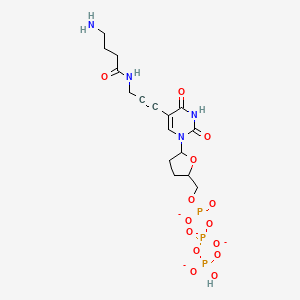
![1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione](/img/structure/B14754045.png)
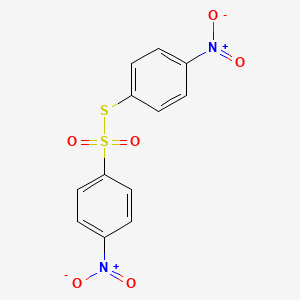
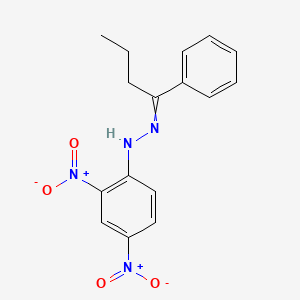


![Pyrido[2,3-b]quinoxaline](/img/structure/B14754064.png)
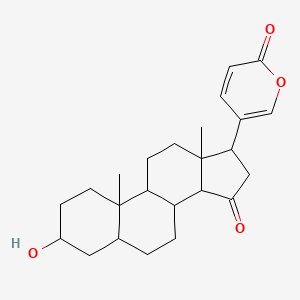
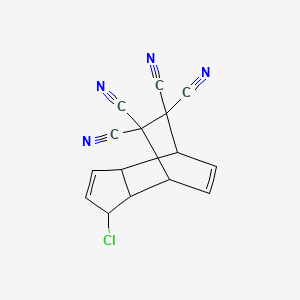
![2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-3-yl)acetic acid](/img/structure/B14754076.png)
